Tubulin inhibitor 26
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Overview
Description
Tubulin inhibitor 26 is a compound that targets the tubulin-microtubule system, which is crucial for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a potent agent in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tubulin inhibitor 26 involves ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization.
Industrial Production Methods: Industrial production of tubulin inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as molecular docking studies, biological evaluation in vitro, and validation of pharmacophore models .
Chemical Reactions Analysis
Types of Reactions: Tubulin inhibitor 26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Tubulin inhibitor 26 has a wide range of scientific research applications, including:
Chemistry: Used in the study of microtubule dynamics and the development of new chemotherapeutic agents.
Biology: Used to investigate the role of microtubules in cell division and intracellular transport.
Medicine: Used as a potential treatment for various cancers by inhibiting cell division and inducing apoptosis.
Industry: Used in the development of nanoparticle drug delivery systems to improve the solubility and efficacy of chemotherapeutic agents
Mechanism of Action
Tubulin inhibitor 26 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Colchicine: Binds to the colchicine site on tubulin and inhibits microtubule polymerization.
Taxanes (e.g., paclitaxel): Bind to polymerized microtubules and promote tubulin stabilization.
Vinca Alkaloids (e.g., vinblastine): Promote depolymerization of microtubules.
Uniqueness of Tubulin Inhibitor 26: this compound is unique in its ability to bind to a novel tubulin site, disrupt microtubule networks, and induce cell death. This compound acts as a molecular plug that sterically inhibits the conformational switch in the α-tubulin subunit, making it a promising candidate for innovative antitubulin drug discovery .
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C17H19N3O3/c1-10-5-6-12-13(7-10)19-20-17(12)18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H2,18,19,20) |
InChI Key |
WXYDIUWYBVAKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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